molecular formula C8H14ClNO B1655416 2-Oxa-6-azaadamantane hydrochloride CAS No. 35986-03-9

2-Oxa-6-azaadamantane hydrochloride

Cat. No.: B1655416
CAS No.: 35986-03-9
M. Wt: 175.65
InChI Key: LSSYUMJRMQSMAD-UHFFFAOYSA-N
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Description

2-Oxa-6-azaadamantane hydrochloride is a synthetic organic compound with the molecular formula C8H14ClNO. It is a derivative of adamantane, a well-known cage-like structure, with an oxygen atom and a nitrogen atom incorporated into the adamantane framework. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-6-azaadamantane hydrochloride typically involves multiple steps, starting from simpler organic precursors. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to handle the chemical reactions and purification steps required to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-6-azaadamantane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxygen and nitrogen atoms in the adamantane framework.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

  • Substitution: Chlorination reactions are typically carried out using hydrochloric acid or thionyl chloride.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound.

Scientific Research Applications

2-Oxa-6-azaadamantane hydrochloride has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

  • Industry: Its unique structural properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-Oxa-6-azaadamantane hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Adamantane

  • 2-Azaadamantane

  • 2-Oxaadamantane

  • Other nitrogen-containing cage compounds

Properties

IUPAC Name

2-oxa-6-azatricyclo[3.3.1.13,7]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-5-2-8-4-6(9-5)3-7(1)10-8;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSYUMJRMQSMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(N2)CC1O3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35986-03-9
Record name 2-Oxa-6-azatricyclo[3.3.1.13,7]decane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35986-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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